An In-depth Technical Guide to the Chemical Properties of Boc-L-Thr-OH
An In-depth Technical Guide to the Chemical Properties of Boc-L-Thr-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-threonine (Boc-L-Thr-OH) is a pivotal protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino functionality of L-threonine allows for controlled, stepwise peptide chain elongation. This guide provides a comprehensive overview of the chemical and physical properties of Boc-L-Thr-OH, detailed experimental protocols for its synthesis and characterization, and a summary of its spectroscopic data.
Chemical and Physical Properties
Boc-L-Thr-OH is a white crystalline powder.[1] Its fundamental properties are summarized in the tables below.
Table 1: General Properties of Boc-L-Thr-OH
| Property | Value | Reference(s) |
| Chemical Name | N-tert-Butoxycarbonyl-L-threonine | [1] |
| Synonyms | Boc-Thr-OH, Boc-L-Threonine | [1][2] |
| CAS Number | 2592-18-9 | [2] |
| Molecular Formula | C₉H₁₇NO₅ | [2] |
| Molecular Weight | 219.24 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
Table 2: Physicochemical Properties of Boc-L-Thr-OH
| Property | Value | Reference(s) |
| Melting Point | 80-82 °C | [2] |
| Optical Rotation | [α]²⁰/D −8.5±1°, c = 1% in acetic acid | |
| Solubility | ||
| Water | Insoluble | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| pKa | 3.60 ± 0.10 (Predicted) | [2] |
| Density | ~1.25 g/cm³ | [1] |
Experimental Protocols
Synthesis of Boc-L-Thr-OH
A common and efficient method for the synthesis of Boc-L-Thr-OH involves the reaction of L-threonine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Workflow for the Synthesis of Boc-L-Thr-OH
Caption: A typical workflow for the synthesis of Boc-L-Thr-OH.
Detailed Protocol:
-
To a solution of L-threonine (1.0 eq) in a 1:1 mixture of methanol and water, add sodium bicarbonate (1.5 eq).
-
To this stirred suspension, add a solution of di-tert-butyl dicarbonate (1.2 eq) in methanol.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like diethyl ether or hexanes to remove unreacted Boc₂O and other nonpolar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a saturated aqueous solution of sodium bisulfate or dilute hydrochloric acid.
-
Extract the product from the acidified aqueous layer with an organic solvent such as ethyl acetate or 2-methyltetrahydrofuran (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield Boc-L-Thr-OH as a white solid.
Purification by Recrystallization
If further purification is required, Boc-L-Thr-OH can be recrystallized.
Protocol:
-
Dissolve the crude Boc-L-Thr-OH in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when heated (e.g., ethyl acetate/hexane mixture).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Determination of Melting Point
Protocol:
-
Finely powder a small amount of the dry, purified Boc-L-Thr-OH.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a rate of approximately 10-15 °C per minute for a preliminary determination.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
Qualitative Solubility Assessment
Protocol:
-
Place approximately 10 mg of Boc-L-Thr-OH into a small test tube.
-
Add 1 mL of the solvent to be tested (e.g., water, methanol, DMSO).
-
Vortex or shake the test tube vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution for the presence of undissolved solid. The compound is considered soluble if a clear solution is formed.
Spectroscopic Data and Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of Boc-L-Thr-OH provides characteristic signals for the protons in the molecule.
¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.69 | br s | 1H | -NH- |
| 5.52 | d | 1H | -OH (Carboxylic Acid) |
| 4.40 | d | 1H | α-CH |
| 4.26 | d | 1H | β-CH |
| 1.44 | s | 9H | -C(CH₃)₃ (Boc) |
| 1.24 | d | 3H | γ-CH₃ |
Interpretation:
-
The broad singlet at δ 5.69 ppm corresponds to the amide proton of the Boc group.
-
The downfield doublet at δ 5.52 ppm is attributed to the acidic proton of the carboxylic acid.
-
The doublets at δ 4.40 and 4.26 ppm are characteristic of the coupled α- and β-protons of the threonine backbone.
-
The sharp singlet at δ 1.44 ppm, integrating to 9 protons, is the signature of the tert-butyl group of the Boc protecting group.
-
The doublet at δ 1.24 ppm corresponds to the methyl group at the γ-position.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
¹³C NMR Data (Hypothetical, based on typical values):
| Chemical Shift (δ, ppm) | Assignment |
| 173-176 | C=O (Carboxylic Acid) |
| 155-157 | C=O (Boc) |
| 79-81 | -C (CH₃)₃ (Boc) |
| 67-69 | β-CH |
| 58-60 | α-CH |
| 28-29 | -C(C H₃)₃ (Boc) |
| 19-21 | γ-CH₃ |
Interpretation:
-
The two carbonyl carbons are observed in the downfield region, with the carboxylic acid carbonyl typically appearing at a slightly higher chemical shift than the carbamate carbonyl of the Boc group.[3][4]
-
The quaternary carbon of the tert-butyl group is found around 80 ppm.[4]
-
The α- and β-carbons of the threonine backbone appear in the 58-69 ppm range.[4]
-
The three equivalent methyl carbons of the Boc group give a strong signal around 28 ppm.[4]
-
The γ-methyl carbon appears in the upfield region around 20 ppm.
FT-IR Spectroscopy
The FT-IR spectrum reveals the presence of key functional groups.
Characteristic FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3300 (broad) | O-H stretch | Hydroxyl group |
| 3400-3200 | N-H stretch | Amide |
| 3300-2500 (very broad) | O-H stretch | Carboxylic acid |
| 2980-2960 | C-H stretch | Alkyl groups |
| ~1710 (strong) | C=O stretch | Carboxylic acid |
| ~1690 (strong) | C=O stretch | Carbamate (Boc) |
| ~1520 | N-H bend | Amide II |
| 1400-1300 | O-H bend | Carboxylic acid |
| ~1370 and ~1390 | C-H bend | t-butyl group (doublet) |
| 1250-1000 | C-O stretch | Carboxylic acid, alcohol, carbamate |
Interpretation:
-
The broad O-H stretching band from the carboxylic acid and the alcohol group is a prominent feature.
-
The N-H stretching of the carbamate is also present.
-
Two strong carbonyl (C=O) stretching bands are expected for the carboxylic acid and the Boc group.
-
The characteristic bending vibrations for the N-H group and the t-butyl group further confirm the structure.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Impact - EI):
-
Molecular Ion (M⁺): A peak at m/z = 219 corresponding to the molecular weight of Boc-L-Thr-OH may be observed, though it can be weak or absent in EI.
-
Loss of t-butyl group (-57): A prominent peak at m/z = 162 [M - 57]⁺ resulting from the loss of the tert-butyl radical.
-
Loss of isobutylene (-56): A peak at m/z = 163 [M - 56]⁺ from the loss of isobutylene.
-
Loss of CO₂ (-44): A peak at m/z = 175 [M - 44]⁺ due to decarboxylation.
-
Loss of the Boc group (-101): A peak at m/z = 118 [M - 101]⁺ corresponding to the threonine fragment.
-
Further fragmentations of the threonine backbone would also be observed.
Logical Relationship of Mass Spectrometry Fragmentation
Caption: Key fragmentation pathways for Boc-L-Thr-OH in mass spectrometry.
Applications in Research and Drug Development
Boc-L-Thr-OH is a cornerstone in the synthesis of peptides and peptidomimetics. Its applications include:
-
Solid-Phase Peptide Synthesis (SPPS): As a standard building block for introducing threonine residues into a peptide sequence.
-
Solution-Phase Peptide Synthesis: Utilized in the synthesis of smaller peptide fragments.
-
Synthesis of Complex Natural Products: Serves as a chiral starting material for the synthesis of various natural products and their analogs.
-
Drug Discovery: Employed in the creation of peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists.
Safety and Handling
Boc-L-Thr-OH should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is generally considered stable under normal storage conditions but should be stored in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, synthesis, purification, and spectroscopic characterization of Boc-L-Thr-OH. The data and protocols presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important protected amino acid.
